Quinoline-8-carbothioamide
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Overview
Description
Quinoline-8-carbothioamide is a molecule that has received considerable attention due to its potential application in a wide range of fields. It has the molecular formula C10H8N2S .
Synthesis Analysis
Quinoline-8-carbothioamide can be synthesized by Pd-catalyzed couplings (Suzuki, Sonogashira, Stille) to 3-iodoquinoline-8-carboxamide . Another method involves selective Pd-catalyzed couplings at the 2-position of 2,8-dibromoquinoline, followed by lithium-bromine exchange of the intermediate 2- (alkyl/aryl)-8-bromoquinolines and reaction with trimethylsilyl isocyanate .Molecular Structure Analysis
The molecular structure of Quinoline-8-carbothioamide is characterized by a quinoline core, which consists of benzene fused with N-heterocyclic pyridine . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be successfully employed in various transformations .Chemical Reactions Analysis
Quinoline and its derivatives have been used in various transformations, such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Scientific Research Applications
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Anticancer Activity
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Antioxidant Properties
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Antimicrobial Activity
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Anti-SARS-CoV-2 Potential
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Anti-Inflammatory Effects
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Antituberculosis Activity
Safety And Hazards
While specific safety and hazard information for Quinoline-8-carbothioamide was not found in the retrieved papers, quinoline compounds are generally considered hazardous. They are toxic if swallowed, harmful in contact with skin, cause skin irritation, serious eye irritation, and are suspected of causing genetic defects and may cause cancer .
Future Directions
Quinoline and its derivatives, including Quinoline-8-carbothioamide, have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . They have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, they present a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
properties
IUPAC Name |
quinoline-8-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZPVHAEVIWJKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=S)N)N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493389 |
Source
|
Record name | Quinoline-8-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-8-carbothioamide | |
CAS RN |
62216-06-2 |
Source
|
Record name | Quinoline-8-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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